molecular formula C7H3BrF3IO B1523672 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene CAS No. 1121586-26-2

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

Cat. No. B1523672
CAS RN: 1121586-26-2
M. Wt: 366.9 g/mol
InChI Key: AFKTVNYRQWCNTJ-UHFFFAOYSA-N
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Description

“1-Bromo-2-iodo-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3IO . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-iodo-4-(trifluoromethoxy)benzene” can be represented by the InChI code: 1S/C7H3BrF3IO/c8-5-2-1-4 (12)3-6 (5)13-7 (9,10)11/h1-3H .


Chemical Reactions Analysis

The compound can undergo nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .


Physical And Chemical Properties Analysis

“1-Bromo-2-iodo-4-(trifluoromethoxy)benzene” is a solid substance at room temperature . It has a molecular weight of 366.9 .

Scientific Research Applications

Generation of Arynes and Naphthalene Derivatives 1-Bromo-2-(trifluoromethoxy)benzene, a closely related compound, has been studied for its reactivity towards the generation of arynes, specifically 1,2-dehydro-4-(trifluoromethoxy)benzene. This intermediate can be trapped with furan to produce cycloadducts, which can then undergo further chemical transformations to yield 1- and 2-(trifluoromethoxy)naphthalenes. Such pathways are valuable for the synthesis of complex aromatic compounds, showcasing the utility of halogenated benzene derivatives in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Supramolecular Features and Crystal Structures The structural properties of 1-bromo and 1-iodo derivatives of bis(oxazolinyl)benzenes, including those related to 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, have been examined. These compounds demonstrate interesting supramolecular features such as hydrogen bonding and π–π interactions. Their crystal structures have been determined, offering insights into the design of materials with specific supramolecular architectures (Stein, Hoffmann, & Fröba, 2015).

Radical Additions in Aqueous Media Research involving radical addition reactions in aqueous media has been conducted using related brominated compounds. These studies explore the solvent effects on radical addition reactions, with implications for the synthesis of brominated organic compounds. Such research highlights the versatility of brominated benzene derivatives in facilitating radical-mediated synthetic pathways in diverse solvents (Yorimitsu et al., 2001).

Coordination Polymers and Selective Sorption Investigations into zinc(II) coordination polymers utilizing mixed ligands have revealed their potential for selective sorption and fluorescence sensing. Such materials, derived from structured design principles that may involve halogenated benzene derivatives, demonstrate the capability for gas adsorption and sensing applications, underscoring the relevance of these compounds in the development of functional materials (Hua et al., 2015).

Organometallic Synthesis The synthesis and reactivity of organometallic intermediates derived from brominated and trifluoromethylated benzene compounds have been a focus of research. Such compounds serve as versatile starting materials for the preparation of various organometallic species, demonstrating the fundamental role of halogenated benzene derivatives in organometallic chemistry (Porwisiak & Schlosser, 1996).

Mechanism of Action

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335. Precautionary measures include P261-P305+P351+P338 .

properties

IUPAC Name

1-bromo-2-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKTVNYRQWCNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681968
Record name 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

CAS RN

1121586-26-2
Record name 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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